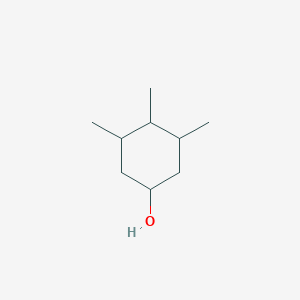

3,4,5-Trimethylcyclohexanol

Description

General Overview of Substituted Cyclohexanols in Organic Chemistry

Substituted cyclohexanols are a fundamental class of cyclic alcohols characterized by a six-membered carbon ring (cyclohexane) bearing a hydroxyl (-OH) group and one or more other substituents. These compounds are mainstays in organic chemistry, serving as versatile intermediates in synthesis and as model systems for studying complex stereochemical concepts. cymitquimica.com The cyclohexane (B81311) ring is not planar; it predominantly adopts a stable, strain-free "chair" conformation. The orientation of substituents on this ring (as either axial or equatorial) profoundly influences the molecule's stability, reactivity, and physical properties.

The synthesis of substituted cyclohexanols can be achieved through various methods. A common industrial route involves the hydrogenation of substituted cyclohexanones. For instance, the widely studied 3,3,5-trimethylcyclohexanol (B90689) is synthesized by the hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). wikipedia.orgresearchgate.net Other laboratory-scale methods include the addition and cyclization reactions of various precursors under specific catalytic conditions, sometimes employing solvent-free techniques for a greener chemical process.

Research Significance of Substituted Cyclohexanols

The research significance of substituted cyclohexanols stems from several key areas. Firstly, their rigid, well-defined chair conformations make them excellent models for investigating stereochemistry and conformational analysis. The energetic differences between placing substituent groups in axial versus equatorial positions can be precisely studied, providing fundamental insights into steric hindrance and non-covalent interactions. csus.educhemedx.org

Secondly, these compounds are valuable building blocks in the synthesis of more complex molecules. The hydroxyl group can be readily converted into other functional groups, and the cyclohexane scaffold provides a robust carbon framework. For example, 3,3,5-trimethylcyclohexanol is a known precursor in the industrial synthesis of the vasodilator drug cyclandelate (B1669388) and the sunscreen agent homosalate. wikipedia.orgatamanchemicals.com Their applications also extend to the fragrance industry and as specialty solvents. atamanchemicals.com

Finally, the study of their reactions, such as acylation, provides deep insights into reaction mechanisms and diastereoselectivity, where the existing stereocenters on the ring influence the creation of new ones. chemsrc.com

Scope of Academic Inquiry into Trimethylcyclohexanol (B73185) Isomers

Academic inquiry into trimethylcyclohexanol isomers is primarily focused on understanding how the specific placement of the three methyl groups and the hydroxyl group affects the molecule's structure, stability, and reactivity. The term "trimethylcyclohexanol" can refer to numerous constitutional isomers (e.g., 3,3,5-, 3,4,5-, 1,2,4-trimethylcyclohexanol) and, within each of these, multiple stereoisomers (cis/trans isomers and enantiomers).

The key questions driving research include:

Conformational Preference: Determining the most stable chair conformation for a given isomer by analyzing the steric strain arising from 1,3-diaxial interactions. Larger groups prefer the less crowded equatorial position.

Stereoselective Synthesis: Developing methods to synthesize a single, pure stereoisomer, which is crucial for applications like pharmaceuticals where different isomers can have vastly different biological activities. google.com

Reactivity and Mechanism: Investigating how the isomeric structure influences reaction rates and product distributions.

While isomers like 3,3,5-trimethylcyclohexanol are the subject of numerous studies and patents google.comacs.org, publicly available research on 3,4,5-trimethylcyclohexanol (CAS 34819-31-3) is exceptionally scarce. chemsrc.comchemsrc.comepa.gov Therefore, much of the practical understanding of this specific isomer is extrapolated from the principles established through the extensive study of its relatives. The distinct substitution pattern of this compound, with methyl groups on adjacent carbons, presents unique stereochemical questions regarding its preferred conformation and potential for intramolecular interactions, marking it as a subject ripe for future academic investigation.

Detailed Research Findings: A Focus on Isomeric Analogs

Given the lack of specific data for this compound, this section presents findings for the well-documented isomer, 3,3,5-trimethylcyclohexanol, to provide a representative understanding of this compound class.

Physicochemical Properties

The properties of 3,3,5-trimethylcyclohexanol are well-characterized and highlight the features of a cyclic alcohol with significant hydrocarbon character.

| Property | Value for 3,3,5-Trimethylcyclohexanol | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₈O | cymitquimica.comnih.govchemspider.com |

| Molecular Weight | 142.24 g/mol | cymitquimica.comnih.gov |

| Appearance | Colorless to pale yellow liquid; can be a white crystalline mass | cymitquimica.com |

| Boiling Point | 198 °C (471 K) | wikipedia.org |

| Melting Point | 37.0 °C (310.1 K) | wikipedia.org |

| Density | 0.878 g/cm³ at 20 °C | wikipedia.orgatamanchemicals.com |

| Solubility | Limited in water; soluble in organic solvents | cymitquimica.com |

| CAS Number | 116-02-9 (for mixture of isomers) | wikipedia.orgnih.govsigmaaldrich.com |

Synthesis and Stereochemistry

The synthesis of 3,3,5-trimethylcyclohexanol is a classic example of stereoselective reduction. It is typically prepared by the catalytic hydrogenation of 3,3,5-trimethylcyclohexanone (B147574) (dihydroisophorone). researchgate.net This reaction produces a mixture of cis and trans stereoisomers.

cis-isomer: The hydroxyl group and the C-5 methyl group are on the same side of the ring.

trans-isomer: The hydroxyl group and the C-5 methyl group are on opposite sides of the ring.

The ratio of these isomers depends on the reducing agent and reaction conditions used. The separation and characterization of these individual isomers are of significant academic and industrial interest, as their distinct three-dimensional shapes lead to different physical properties and biological activities. google.com For instance, methods involving the selective crystallization of derivative salts have been described to resolve these mixtures. google.com

| Isomer Comparison | 3,3,5-Trimethylcyclohexanol | 1,4,4-Trimethylcyclohexan-1-ol | Reference |

|---|---|---|---|

| CAS Number | 116-02-9 | 5364-87-4 | |

| Hydroxyl Position | Secondary alcohol | Tertiary alcohol | |

| Key Structural Feature | Geminal dimethyl groups at C-3, one methyl at C-5 | Geminal dimethyl groups at C-4, one methyl at C-1 | |

| Primary Precursor | Isophorone | - | wikipedia.org |

| Noted Applications | Precursor to cyclandelate and homosalate | Studied for conformational analysis |

Structure

2D Structure

3D Structure

Properties

CAS No. |

34819-31-3 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

3,4,5-trimethylcyclohexan-1-ol |

InChI |

InChI=1S/C9H18O/c1-6-4-9(10)5-7(2)8(6)3/h6-10H,4-5H2,1-3H3 |

InChI Key |

NFZFYGGERZUDFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylcyclohexanols

Catalytic Hydrogenation of Isophorone (B1672270) and Related Unsaturated Ketones

Catalytic hydrogenation is the most common industrial method for producing 3,3,5-trimethylcyclohexanol (B90689) from isophorone. The process involves reacting isophorone with hydrogen gas in the presence of a metal catalyst. The reaction can be tuned to selectively produce an intermediate, 3,3,5-trimethylcyclohexanone (B147574) (TMCH), or it can proceed to full hydrogenation to yield the final 3,3,5-trimethylcyclohexanol product.

The hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol is a consecutive reaction that proceeds through a key intermediate. researchgate.net The universally accepted pathway involves two main steps:

Hydrogenation of the C=C bond: The first step is the rapid and thermodynamically favorable hydrogenation of the α,β-unsaturated carbon-carbon double bond of isophorone. This reduction converts isophorone into the saturated ketone, 3,3,5-trimethylcyclohexanone (TMCH).

Hydrogenation of the C=O bond: The second step involves the hydrogenation of the carbonyl group of TMCH to yield the final product, 3,3,5-trimethylcyclohexanol.

This two-step pathway is dominant because the hydrogenation of the C=C bond is kinetically and thermodynamically more favorable than the reduction of the C=O bond over many common catalysts, particularly palladium. researchgate.net Achieving high selectivity for the intermediate (TMCH) or the final alcohol product depends on carefully controlling the reaction conditions and catalyst choice. Over-hydrogenation directly leads to the formation of 3,3,5-trimethylcyclohexanol, which can be an issue if TMCH is the desired product due to their very close boiling points, making separation difficult. researchgate.net

Noble metals are highly effective for the hydrogenation of isophorone, often exhibiting high activity under mild conditions. Palladium (Pd) is particularly noted for its high activity and selectivity for the initial hydrogenation of the C=C bond to produce TMCH. researchgate.net Other noble metals like Platinum (Pt), Ruthenium (Ru), and Iridium (Ir) are also used, though their selectivity profiles can differ. nih.gov For instance, a study comparing various noble metal catalysts found that a Pd/C catalyst achieved a 99.0% carbon yield of TMCH at 298 K after just one hour, outperforming Ir/C, Pt/C, and Ru/C. researchgate.net This high selectivity is attributed to palladium's stronger interaction with hydrogen and its propensity to favor C=C bond hydrogenation. researchgate.net

| Catalyst | Support | Key Finding | Selectivity Profile | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Carbon (C) | Highest activity and selectivity for C=C bond hydrogenation. | Highly selective for 3,3,5-trimethylcyclohexanone (TMCH). | researchgate.net |

| Platinum (Pt) | Carbon (C) / Alumina (Al₂O₃) | Effective catalyst, but can be less selective than Pd. | Can lead to a mix of TMCH and 3,3,5-trimethylcyclohexanol. | nih.gov |

| Ruthenium (Ru) | Carbon (C) / Alumina (Al₂O₃) | Active catalyst used in isophorone hydrogenation. | Selectivity can be influenced by solvent and conditions. | nih.gov |

| Iridium (Ir) | Carbon (C) | Active, but may produce the fully hydrogenated alcohol. | Detected small amounts of 3,3,5-trimethylcyclohexanol. | researchgate.net |

Non-noble metal catalysts, particularly Raney® Nickel, are widely used in industrial applications due to their cost-effectiveness and high activity. acs.org Raney Nickel is effective for the complete hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol. google.com It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution, which leaches out the aluminum to create a porous, high-surface-area nickel catalyst. acs.org This catalyst is capable of hydrogenating various functional groups, including alkenes and ketones, under relatively low pressure. orgsyn.org Studies have shown that Raney Ni can achieve high conversion of isophorone. nih.gov For instance, under optimized conditions using tetrahydrofuran (B95107) (THF) as a solvent, Raney Ni achieved 100% conversion of isophorone with a 98.1% yield of the intermediate TMCH, demonstrating that its selectivity can be precisely controlled. nih.gov

| Catalyst | Solvent | Isophorone Conversion (%) | Selectivity for TMCH (%) | Selectivity for 3,3,5-trimethylcyclohexanol (%) | Reference |

|---|---|---|---|---|---|

| Raney® Ni | Tetrahydrofuran (THF) | 100 | 98.1 | 0.8 | nih.gov |

| Raney® Ni | Methanol (B129727) | ~100 | ~22 | ~78 | nih.gov |

| Raney® Ni | Ethanol (B145695) | ~100 | ~20 | ~80 | nih.gov |

| Ni-Al alloy (Cr modified) | Not specified | 63 | 83 | Not specified | royalsocietypublishing.org |

The addition of Lewis acids as co-catalysts can significantly improve the selectivity of isophorone hydrogenation, particularly towards the intermediate ketone, TMCH. nih.gov Lewis acids interact with the carbonyl group (C=O) of isophorone, which inhibits its hydrogenation. royalsocietypublishing.org This protective effect allows for the selective hydrogenation of the C=C bond without significant over-hydrogenation to 3,3,5-trimethylcyclohexanol. royalsocietypublishing.org

The selective synthesis of 3,3,5-trimethylcyclohexanol or its precursor, TMCH, requires careful optimization of several reaction parameters, including temperature, pressure, and solvent.

Temperature: The reaction temperature influences the rate of both hydrogenation steps. A patent for the synthesis of 3,3,5-trimethylcyclohexanol specifies that reacting at a temperature not exceeding 100°C with a reduced metallic nickel catalyst favors the formation of a high-melting point isomer of the final product. google.com A separate study on a Zn-promoted Ni-Mo catalyst for deep hydrogenation to 3,3,5-trimethylcyclohexanol explored a temperature range of 140-180°C. patsnap.com

Pressure: Hydrogen pressure is another key variable. Higher pressures generally increase the rate of hydrogenation. Pressures ranging from 1.5 to 3.0 MPa (approximately 218 to 435 psi) have been effectively used. patsnap.com One process describes using a pressure of about 100 pounds per square inch for the synthesis of 3,3,5-trimethylcyclohexanol. google.com

Solvent: The choice of solvent can profoundly impact selectivity. Protic solvents like methanol and ethanol tend to promote the formation of the fully hydrogenated product, 3,3,5-trimethylcyclohexanol. nih.gov In contrast, aprotic solvents can enhance the selectivity towards the intermediate ketone. For example, using tetrahydrofuran (THF) as a solvent with a Raney Ni catalyst resulted in a 98.1% yield of TMCH. nih.gov Similarly, supercritical carbon dioxide has been used as a solvent to improve selectivity in hydrogenation reactions over noble metal catalysts. royalsocietypublishing.org

| Catalyst System | Temperature (°C) | Pressure (MPa) | Solvent | Key Outcome | Reference |

|---|---|---|---|---|---|

| Zn-promoted Ni-Mo | 140-180 | 1.5-3.0 | Not specified (Fixed-bed reactor) | >99% conversion, >99% selectivity for 3,3,5-trimethylcyclohexanol. | patsnap.com |

| Raney® Ni | 25 | 2.0 | Tetrahydrofuran (THF) | 100% conversion, 98.1% yield of TMCH. | nih.gov |

| Raney® Ni | 25 | 2.0 | Ethanol | ~100% conversion, ~80% yield of 3,3,5-trimethylcyclohexanol. | nih.gov |

| Pd/AC with ZnCl₂ | 100 | 2.0 | None (Solvent-free) | 99.8% conversion, 76.0% selectivity for TMCH. | royalsocietypublishing.org |

| Reduced Metallic Nickel | ≤ 100 | ~0.7 (~100 psi) | Not specified | High yield of high-melting isomer of 3,3,5-trimethylcyclohexanol. | google.com |

Byproduct Formation and Control in Hydrogenation

The catalytic hydrogenation of substituted phenols, such as 3,4,5-trimethylphenol, to produce 3,4,5-trimethylcyclohexanol is a primary synthetic route. acs.org However, this process can yield several byproducts, principally the corresponding ketone (trimethylcyclohexanone) and the fully saturated hydrocarbon (trimethylcyclohexane). atlantis-press.comgoogle.com The formation of these byproducts is highly dependent on reaction conditions and catalyst selection.

The reaction pathway generally proceeds from the phenol (B47542) to the cyclohexanone (B45756) intermediate, which is then further reduced to the desired cyclohexanol (B46403). mdpi.com Incomplete reduction can lead to significant amounts of the ketone remaining in the final product. Conversely, overly aggressive hydrogenation conditions can result in hydrogenolysis, where the hydroxyl group is cleaved to form the cyclohexane (B81311) byproduct. atlantis-press.com

Control over selectivity is achieved by carefully tuning several parameters:

Catalyst: Noble metal catalysts like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are commonly used. atlantis-press.commdpi.com Pd/C is often an efficient catalyst for phenol hydrogenation, but can also promote the formation of byproducts. atlantis-press.com The choice of catalyst support, such as carbon, alumina, or titania, also influences activity and selectivity. mdpi.commdpi.com

Solvent: Solvent polarity plays a critical role in the reaction mechanism. Nonpolar solvents like n-octane can favor the formation of cyclohexane, whereas polar solvents such as ethanol can significantly increase the selectivity for cyclohexanol. rsc.org The use of aqueous or mixed-solvent systems can also alter the product distribution. mdpi.com

Temperature and Pressure: Higher temperatures and hydrogen pressures generally increase the reaction rate but can also lead to a higher incidence of hydrogenolysis, resulting in the formation of trimethylcyclohexane. Milder conditions are typically preferred to maximize the yield of the target alcohol. mdpi.com

The following table summarizes the influence of reaction conditions on product selectivity during phenol hydrogenation.

| Parameter | Condition | Effect on Selectivity | Primary Byproduct(s) |

| Catalyst | Pd/C, Ni/SiO2-Al2O3 | Can lead to a mix of products; Ni-based catalysts may promote ethylation side reactions in alcohol solvents. atlantis-press.com | Cyclohexanone, Cyclohexane, Ethylated phenols |

| Solvent | Nonpolar (e.g., n-octane) | Favors cyclohexane formation. rsc.org | Cyclohexane |

| Solvent | Polar (e.g., ethanol) | Favors cyclohexanol formation. rsc.org | Cyclohexanone |

| Temperature | High | Increases rate but can favor hydrogenolysis. | Cyclohexane |

| Pressure | High | Increases rate but can favor hydrogenolysis. | Cyclohexane |

Reductive Lithiation Approaches to Cyclohexanols

Reductive lithiation is a powerful method for forming organolithium compounds by cleaving carbon-heteroatom bonds. core.ac.uk This approach can be applied to the synthesis of substituted cyclohexanols. The process typically involves the use of lithium metal in the presence of an electron carrier, such as naphthalene (B1677914) or 4,4′-di-tert-butylbiphenyl (DTBB), to generate a highly reactive aromatic radical-anion. researchgate.net

This radical-anion transfers an electron to a suitable substrate, such as a phenyl thioether, leading to the cleavage of the carbon-sulfur bond and formation of an organolithium reagent. researchgate.net This organolithium intermediate can then be trapped with an electrophile. While often used to create C-C bonds, this methodology can be adapted for cyclohexanol synthesis. For instance, a suitably functionalized cyclohexane precursor could be converted into a cyclohexyl-lithium species, which upon reaction with an oxygen source and subsequent workup would yield the corresponding cyclohexanol.

Two primary modes of reductive lithiation are employed:

Preformed Aromatic Radical-anion (PAR) Method: This involves the stoichiometric use of a pre-generated radical-anion solution. It often provides higher yields under milder conditions. core.ac.uk

Catalytic Aromatic (CA) Method: This technique uses a catalytic amount of the aromatic electron carrier with an excess of lithium metal. The radical-anion is generated and consumed in situ. core.ac.uk

While a versatile technique for generating organolithium reagents, the direct application of reductive lithiation for the large-scale synthesis of this compound is less common than catalytic hydrogenation due to the stoichiometry of reagents required and the handling of reactive lithium metal. core.ac.ukresearchgate.net

Other Advanced Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a green chemistry technique that significantly accelerates reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods. anton-paar.comoatext.com The application of microwave irradiation under solvent-free conditions is particularly advantageous as it reduces environmental impact by eliminating volatile organic solvents. ias.ac.incem.com

In the context of cyclohexanol synthesis, microwave-mediated procedures can be applied to the reduction of the corresponding cyclohexanone. For example, the synthesis of 3,3,5-trimethylcyclohexanols has been achieved using microwave-mediated, solvent-free procedures, demonstrating the feasibility of this approach for related isomers. researchgate.net These reactions are often performed by adsorbing the reactants onto a solid support, such as potassium carbonate or alumina. ias.ac.incem.com The microwave energy efficiently heats the reactants directly, leading to rapid conversion. anton-paar.com This technique can be applied to various reaction types, including Michael additions and Robinson annulations, which are key steps in building the cyclohexanone framework prior to the final reduction to the alcohol. ias.ac.inscholarsresearchlibrary.com

Key advantages of this method include:

Reduced Reaction Time: Reactions that take hours with conventional heating can often be completed in minutes. researchgate.net

High Yields: Efficient energy transfer often leads to improved product yields.

Environmental Benefits: The absence of solvent reduces chemical waste and potential environmental pollution. oatext.com

The reduction of a substituted cyclohexanone, such as 3,4,5-trimethylcyclohexanone (B8463665), can produce different stereoisomers (diastereomers) of the corresponding cyclohexanol. Stereoselective reduction aims to control this outcome to yield a specific isomer, typically the cis or trans product, in high purity. youtube.com The stereochemical course of the reduction is governed by the transition state of the reaction and is influenced by factors like steric hindrance and electronic effects. pku.edu.cn

The selectivity of the reduction is highly dependent on the nature of the reducing agent. The attack of the hydride reagent on the carbonyl carbon can occur from two faces:

Axial Attack: The hydride approaches parallel to the axis of the ring, leading to the formation of an equatorial alcohol. This is generally the thermodynamically more stable product.

Equatorial Attack: The hydride approaches from the plane of the ring, resulting in an axial alcohol.

Bulky reducing agents, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), experience significant steric hindrance when attempting an axial attack, especially if there are other axial substituents nearby. Therefore, they preferentially attack from the equatorial direction, yielding the axial alcohol. pku.edu.cn Conversely, smaller reducing agents, like Sodium borohydride (B1222165) (NaBH₄), are less sterically hindered and can perform an axial attack to produce the more stable equatorial alcohol. pku.edu.cnacs.org

The table below illustrates the effect of different reducing agents on the stereochemical outcome of substituted cyclohexanone reductions.

| Reducing Agent | Primary Attack Route | Predominant Product Isomer | Key Characteristic |

| Sodium Borohydride (NaBH₄) | Axial | Equatorial Alcohol | Small, less hindered reagent |

| Lithium Aluminum Hydride (LiAlH₄) | Axial | Equatorial Alcohol | Highly reactive, small reagent |

| Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) | Equatorial | Axial Alcohol | Bulky, sterically hindered reagent |

| Triisobutylaluminum (B85569) | Equatorial | Axial Alcohol | Bulky, sterically hindered reagent acs.org |

Stereochemical Investigations of Trimethylcyclohexanols

Isomeric Forms and Configurational Analysis (Cis/Trans Isomerism)

3,3,5-Trimethylcyclohexanol (B90689) can exist as two diastereomers: cis-3,3,5-trimethylcyclohexanol (B1220922) and trans-3,3,5-trimethylcyclohexanol. spcmc.ac.inrsc.org This isomerism arises from the relative spatial orientation of the hydroxyl group at C1 and the methyl group at C5.

In the cis isomer , the hydroxyl group at C1 and the methyl group at C5 are on the same side of the cyclohexane (B81311) ring.

In the trans isomer , these two groups are on opposite sides of the ring.

Each of these isomers exists as a pair of enantiomers due to the presence of chiral centers at C1 and C5.

The conformational analysis of these isomers is critical to understanding their relative stabilities. The cyclohexane ring typically adopts a chair conformation to minimize angular and torsional strain. In 1,3-disubstituted cyclohexanes, the most stable conformation is generally the one where the bulky substituents occupy equatorial positions to avoid steric hindrance, particularly 1,3-diaxial interactions.

For cis-3,3,5-trimethylcyclohexanol, the diequatorial conformation of the C1 hydroxyl and C5 methyl groups is significantly more stable than the diaxial conformation. The diaxial conformer would introduce severe steric strain. In the case of the trans isomer, one substituent must be axial while the other is equatorial. The molecule will adopt the conformation where the larger group (hydroxyl vs. methyl, depending on the specific steric demands of a given environment) prefers the equatorial position.

| Isomer | Relative Position of -OH (C1) and -CH₃ (C5) | Most Stable Chair Conformation | Key Steric Interactions |

|---|---|---|---|

| Cis-Isomer | Same side of the ring | -OH and -CH₃ are both equatorial | Minimal 1,3-diaxial interactions |

| Trans-Isomer | Opposite sides of the ring | One group axial, one equatorial | 1,3-diaxial interactions involving the axial substituent |

Chirality and Enantiomeric Purity in Synthesis

3,3,5-Trimethylcyclohexanol has two chiral centers at the C1 and C5 positions, meaning it can exist as enantiomers. The synthesis of enantiomerically pure forms of this alcohol is of significant interest, particularly for applications in pharmaceuticals and fragrance industries. Two primary strategies are employed to achieve enantiomeric purity: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: This method involves separating a mixture of enantiomers. A common approach is the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as tartaric acid or brucine. wikipedia.org These diastereomers have different physical properties, like solubility, allowing them to be separated by crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers. A patent describes a process for preparing pure isomeric forms of 3,3,5-trimethylcyclohexanol amino acid esters, which involves the reduction of a pure isomeric trimethylcyclohexanone (B1229504) to a 3,3,5-trimethylcyclohexanol with a preselected configuration at its asymmetric carbons (C1 and C5). masterorganicchemistry.com

Asymmetric Synthesis: This approach aims to create one enantiomer preferentially over the other. One method for the enantioselective synthesis of 3,3,5-trimethylcyclohexanol is the asymmetric hydrogenation of isophorone (B1672270). Research has demonstrated that using a rhodium precursor with a chiral phosphine (B1218219) ligand can yield the product with a significant enantiomeric excess (ee), in some cases up to 84% ee. wikipedia.org The enantioselectivity is determined by gas chromatography. wikipedia.org

Stereoselective Transformations and Conformational Studies

The most common synthetic route to 3,3,5-trimethylcyclohexanol is the reduction of the corresponding ketone, 3,3,5-trimethylcyclohexanone (B147574). nist.gov The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the reaction conditions. The attack of a hydride reagent on the carbonyl group can occur from either the axial or equatorial face, leading to the formation of the cis or trans alcohol, respectively.

The facial selectivity of the hydride addition is influenced by steric and electronic factors.

Small, unhindered nucleophiles (e.g., NaBH₄, LiAlH₄) tend to favor axial attack, leading to the formation of the equatorial alcohol, which is often the thermodynamically more stable product. However, the presence of the axial methyl group at C5 in 3,3,5-trimethylcyclohexanone can influence this outcome.

Bulky reducing agents (e.g., lithium tri-sec-butylborohydride, K-Selectride) preferentially attack from the less sterically hindered equatorial face, resulting in the formation of the axial alcohol (the cis isomer).

Studies on the reduction of 3,3,5-trimethylcyclohexanone with various metal hydrides and triisobutylaluminum (B85569) have been conducted to investigate this stereoselectivity. wikipedia.orgnih.gov The ratio of the resulting cis and trans isomers is a key indicator of the reaction's stereoselectivity. For instance, the reduction of substituted cyclohexanones with different reducing agents shows varying percentages of the equatorial alcohol product. pku.edu.cn

| Reducing Agent | General Trend for Equatorial Alcohol Formation (%) |

|---|---|

| NaBH₄ | Generally high (e.g., 42-80%) |

| LiAlH₄ | Generally high (e.g., 37-92%) |

| LiAl(OMe)₃H | Variable, can be low (e.g., 5-91%) |

| LiAl(OtBu)₃H | Variable, can be low (e.g., 5-91%) |

Note: Data represents general trends for substituted cyclohexanones and the exact ratios for 3,3,5-trimethylcyclohexanone may vary. pku.edu.cn

Hydroboration-Oxidation: This two-step reaction is a classic method for the anti-Markovnikov, syn-addition of water across a double bond. wikipedia.org The hydroboration step involves the addition of borane (B79455) (BH₃) across the alkene, which is stereospecific, with both the boron and hydrogen atoms adding to the same face of the double bond. ucla.edu The subsequent oxidation step, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group with retention of stereochemistry. ucla.edu This process would result in a specific diastereomer of the alcohol, depending on the facial selectivity of the initial borane addition.

Based on a thorough review of available scientific literature, detailed experimental spectroscopic data for the specific chemical compound 3,4,5-Trimethylcyclohexanol is not publicly available. While the compound is mentioned as an intermediate in synthetic chemistry and a product in biomass processing, the specific spectral analyses required to construct the requested article—including detailed ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and GC data—are not published in the accessible search results.

Constructing an article with the requested level of detail, including data tables and in-depth analysis for each spectroscopic technique, is not possible without access to this primary data. The creation of such content would require either direct experimental analysis of the compound or access to proprietary research data, neither of which is available through the conducted searches.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Molecular Interactions

Quantum chemical calculations are fundamental tools for investigating the electronic structure, geometry, and reactivity of molecules. rsc.orgnih.govrsdjournal.org Among these methods, Density Functional Theory (DFT) has become a popular approach due to its balance of computational cost and accuracy, making it well-suited for studying molecular systems like 3,4,5-trimethylcyclohexanol. rsc.org

In the context of this compound, DFT calculations can be employed to explore a variety of molecular interactions. These calculations can elucidate the nature of intramolecular and intermolecular forces that govern the behavior of the molecule. For instance, DFT can be used to model the hydrogen bonding interactions between the hydroxyl group of one this compound molecule and an adjacent molecule. These calculations can provide insights into the strength and geometry of these hydrogen bonds, which are crucial for understanding the physical properties of the compound in condensed phases.

An illustrative application of DFT in studying a substituted cyclohexanol (B46403) is the analysis of vibrational spectra. Theoretical vibrational frequencies can be calculated and compared with experimental data from techniques like FT-IR and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes.

Illustrative Data Table: Calculated DFT Properties for a this compound Isomer

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | ~1.8 D | B3LYP/6-31G |

| HOMO Energy | ~-6.5 eV | B3LYP/6-31G |

| LUMO Energy | ~0.5 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | ~7.0 eV | B3LYP/6-31G |

Note: These values are hypothetical and representative of what might be expected for a trimethyl-substituted cyclohexanol.

Conformational Analysis and Energy Landscapes

The conformational flexibility of the cyclohexane (B81311) ring is a cornerstone of stereochemistry. For substituted cyclohexanes like this compound, conformational analysis is essential to understand its structure and properties. gmu.eduquimicaorganica.org The cyclohexane ring primarily adopts a chair conformation, which is the most stable arrangement. gmu.eduunicamp.br However, the presence of substituents leads to different chair conformations with varying energies.

The key aspect of conformational analysis for this compound is determining the preferred orientation of the hydroxyl and three methyl groups, which can be either axial or equatorial. gmu.edulibretexts.org Generally, substituents prefer the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. quimicaorganica.orgyoutube.comlibretexts.org These interactions are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. quimicaorganica.orgyoutube.com The energetic penalty for a substituent being in the axial position is quantified by its "A-value." fiveable.me

For this compound, a detailed conformational analysis would involve identifying all possible stereoisomers (e.g., cis/trans relationships between the substituents) and then, for each stereoisomer, calculating the relative energies of the possible chair conformations. This process allows for the construction of a potential energy landscape, which maps the energy of the molecule as a function of its geometry. The global minimum on this landscape corresponds to the most stable conformation. Computational methods, including both molecular mechanics and quantum chemical calculations, are employed to determine these relative energies. researchgate.net

The relative stability of different conformers is influenced by the interplay of steric repulsions between the substituents. For example, in a given stereoisomer of this compound, one chair conformation might place two methyl groups in equatorial positions and one in an axial position, while the ring-flipped conformer would have the opposite arrangement. The relative energies of these conformers would depend on the sum of the 1,3-diaxial interactions. pharmacy180.com

Illustrative Data Table: Relative Conformational Energies for a Hypothetical Stereoisomer of this compound

| Conformer | Substituent Positions (1-OH, 3-Me, 4-Me, 5-Me) | Relative Energy (kcal/mol) |

| A | 1e, 3e, 4a, 5e | 0.0 (most stable) |

| B | 1a, 3a, 4e, 5a | ~4.5 |

| C | 1e, 3a, 4e, 5e | ~1.8 |

| D | 1a, 3e, 4a, 5a | ~6.3 |

Note: This table is for illustrative purposes and the relative energies are hypothetical, based on typical A-values for hydroxyl and methyl groups.

Topological Descriptors and Structure-Property/Activity Relationships

Topological descriptors are numerical values derived from the molecular graph of a compound that characterize its topology. nih.govresearchgate.nettaylorfrancis.com These descriptors encode information about the size, shape, branching, and connectivity of atoms within a molecule. nih.gov They are widely used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies. nih.govdrugdesign.org

For this compound, various topological descriptors can be calculated. Examples include the Wiener index, which is based on the sum of distances between all pairs of atoms, and connectivity indices (like the Randić index), which are derived from the degrees of atomic connections. researchgate.net These descriptors can then be used to build mathematical models that correlate the molecular structure with various physicochemical properties or biological activities. nih.govresearchgate.net

In a QSPR study, one might aim to predict properties such as boiling point, viscosity, or water solubility of a series of related alcohols, including this compound. By calculating a set of topological descriptors for each alcohol and using statistical methods like multiple linear regression, a model can be developed that relates these descriptors to the experimental property. nih.gov

Similarly, in a QSAR context, if a series of cyclohexanol derivatives exhibit a particular biological activity, topological descriptors can be used to understand which structural features are important for that activity. This can guide the design of new molecules with enhanced activity. researchgate.net The underlying principle is that the structure of a molecule determines its properties and activities, and topological descriptors provide a quantitative way to represent that structure. drugdesign.org

Illustrative Data Table: Selected Topological Descriptors for this compound

| Topological Descriptor | Description | Illustrative Value |

| Wiener Index (W) | Sum of all shortest path distances between pairs of non-hydrogen atoms. | ~650 |

| Randić Connectivity Index (¹χ) | Based on the degree of adjacent non-hydrogen atoms. | ~5.2 |

| Balaban J Index | A distance-based topological index. | ~2.8 |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 142.24 g/mol |

Note: The values for the topological indices are hypothetical and for illustrative purposes only.

Studies on Intermolecular Interactions and Self-Association

The hydroxyl group in this compound enables it to participate in hydrogen bonding, a strong type of intermolecular interaction. researchgate.net This interaction is crucial in determining the physical properties of the compound, such as its boiling point and viscosity. wikipedia.org Computational studies can provide detailed insights into the nature of these interactions.

The self-association of this compound molecules can be investigated by modeling the formation of dimers, trimers, and larger clusters. Quantum chemical calculations can be used to determine the binding energies and geometries of these clusters. For example, calculations can reveal the preferred orientation of two interacting this compound molecules, including the hydrogen bond length and angle.

Studies on simpler molecules like cyclohexanol have shown that in the liquid phase, there is a complex network of hydrogen-bonded species. researchgate.net Similar behavior would be expected for this compound. The presence of the three methyl groups would also influence the intermolecular interactions through van der Waals forces and by sterically hindering certain hydrogen bond geometries.

Computational simulations, such as molecular dynamics (MD), can be used to study the behavior of a large ensemble of this compound molecules. These simulations can provide a dynamic picture of the hydrogen bonding network and how it evolves over time. Such studies are valuable for understanding the structure and properties of the compound in its liquid and solid states.

Illustrative Data Table: Calculated Properties of a this compound Dimer

| Property | Description | Illustrative Value |

| Hydrogen Bond Length (O-H···O) | The distance between the hydrogen atom of the donor and the oxygen atom of the acceptor. | ~1.8 Å |

| Hydrogen Bond Angle (O-H···O) | The angle formed by the donor oxygen, the hydrogen, and the acceptor oxygen. | ~170° |

| Dimerization Energy | The energy released upon the formation of the hydrogen-bonded dimer. | ~-5 kcal/mol |

Note: These values are hypothetical and based on typical hydrogen bond parameters for alcohols.

Reaction Pathways and Advanced Chemical Transformations

Oxidation Reactions and Derived Products

The oxidation of 3,4,5-trimethylcyclohexanol involves the conversion of the secondary alcohol group into a ketone. This transformation can be accomplished using various oxidizing agents. Strong oxidants like chromic acid (H₂CrO₄), typically generated in situ from reagents like potassium dichromate (K₂Cr₂O₇) and sulfuric acid (H₂SO₄), readily oxidize secondary alcohols. libretexts.orgyoutube.com Milder reagents such as pyridinium (B92312) chlorochromate (PCC) are also effective for this conversion, yielding the corresponding ketone with minimal risk of over-oxidation. youtube.com

The primary product of this oxidation is 3,4,5-trimethylcyclohexanone (B8463665) . google.com

Reaction Scheme:

this compound + Oxidizing Agent → 3,4,5-trimethylcyclohexanone + Reduced Agent

Further oxidation of the resulting ketone can lead to ring-opening products. This subsequent reaction requires the presence of at least one hydrogen atom on a carbon adjacent to the carbonyl group (an α-hydrogen). 3,4,5-trimethylcyclohexanone possesses α-hydrogens at the C2 and C6 positions, making it susceptible to cleavage under more forceful oxidizing conditions, such as with hot nitric acid. This process typically proceeds through an enol intermediate and results in the formation of dicarboxylic acids.

| Oxidizing Agent | Reagent(s) | Expected Product(s) |

| Chromic Acid | CrO₃, H₂SO₄, H₂O (Jones Reagent) | 3,4,5-Trimethylcyclohexanone; potential for ring-opening to dicarboxylic acids under harsh conditions. |

| Pyridinium Chlorochromate (PCC) | C₅H₅NH⁺[CrO₃Cl]⁻ | 3,4,5-Trimethylcyclohexanone |

| Sodium Dichromate | Na₂Cr₂O₇, H₂SO₄, H₂O | 3,4,5-Trimethylcyclohexanone |

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group because hydroxide (B78521) (OH⁻) is a strong base. gacariyalur.ac.in Therefore, nucleophilic substitution reactions at the C1 carbon of this compound require the conversion of the -OH group into a better leaving group. This is typically achieved by protonation of the hydroxyl group under strongly acidic conditions or by converting it into a sulfonate ester (e.g., a tosylate).

With strong hydrogen halides (HBr, HCl, HI), the alcohol is first protonated to form an oxonium ion. The subsequent departure of a neutral water molecule (a good leaving group) generates a carbocation intermediate. organic-chemistry.org As this compound is a secondary alcohol, this reaction can proceed via an Sₙ1 mechanism. masterorganicchemistry.comstackexchange.com The intermediate secondary carbocation can be attacked by the halide ion from either face, potentially leading to a mixture of stereoisomeric products.

Alternatively, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride and alkyl bromide, respectively. These reactions often proceed with an inversion of stereochemistry, suggesting an Sₙ2-like mechanism. youtube.com

| Reagent | Product | Probable Mechanism | Stereochemical Outcome |

| Concentrated HBr | 3,4,5-Trimethylcyclohexyl bromide | Sₙ1 | Racemization/mixture of stereoisomers |

| Concentrated HCl / ZnCl₂ (Lucas Reagent) | 3,4,5-Trimethylcyclohexyl chloride | Sₙ1 | Racemization/mixture of stereoisomers |

| Thionyl Chloride (SOCl₂) | 3,4,5-Trimethylcyclohexyl chloride | Sₙ2 | Inversion of configuration |

| Phosphorus Tribromide (PBr₃) | 3,4,5-Trimethylcyclohexyl bromide | Sₙ2 | Inversion of configuration |

Dehydration Reactions to Cyclic Alkenes and Isomerization Mechanisms

The acid-catalyzed dehydration of this compound is an elimination reaction that produces cyclic alkenes. The reaction is typically performed by heating the alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The mechanism is generally considered to be E1 for secondary alcohols.

The process involves three key steps:

Protonation: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).

Carbocation Formation: The loss of a water molecule generates a secondary carbocation at the C1 position.

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond.

According to Zaitsev's rule , the major product is typically the most substituted (and therefore most stable) alkene. quora.comucalgary.ca For the initial secondary carbocation, deprotonation can occur at C2 or C6, leading to 3,4,5-trimethylcyclohex-1-ene .

A significant feature of E1 reactions is the potential for carbocation rearrangements to form more stable intermediates. libretexts.orglibretexts.org The initial secondary carbocation can undergo a 1,2-hydride shift, if a more stable carbocation can be formed. In the case of the 3,4,5-trimethylcyclohexyl cation, a hydride shift from C2 to C1 would result in another secondary carbocation, offering no stability advantage. However, depending on the specific stereoisomer of the starting alcohol, shifts of the methyl groups could be possible, though they are generally less favorable than hydride shifts. stackexchange.com Such rearrangements can lead to a complex mixture of isomeric alkene products. acs.orgresearchgate.net

Potential Dehydration Products:

Major Product (Zaitsev): 3,4,5-Trimethylcyclohex-1-ene

Possible Rearrangement Products: Isomeric trimethylcyclohexenes (e.g., 1,2,3-trimethylcyclohex-1-ene) depending on the feasibility of hydride or methide shifts. stackexchange.comstackexchange.com

Esterification Reactions with Carboxylic Acids and Amino Acids

This compound can react with carboxylic acids to form esters. The most common method is the Fischer esterification , which involves heating the alcohol and a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄). organic-chemistry.orglibretexts.org The reaction is an equilibrium process, and to achieve high yields of the ester, it is common to use an excess of one reactant (typically the alcohol) or to remove water as it is formed. athabascau.camasterorganicchemistry.com

General Reaction with Carboxylic Acid:

this compound + R-COOH ⇌ 3,4,5-trimethylcyclohexyl R-carboxylate + H₂O

This alcohol can also be esterified with amino acids . Under acidic conditions, the carboxylic acid functional group of the amino acid is protonated and activated towards nucleophilic attack by the alcohol. libretexts.orgpearson.com This results in the formation of an amino acid ester, where the hydroxyl group of this compound has formed an ester linkage with the carboxyl group of the amino acid.

Ammoniation and Amine Derivatives

The direct conversion of alcohols to amines, known as ammoniation or amination, can be achieved catalytically. This process typically requires high temperatures and pressures and the use of specific catalysts. One prominent method is the "hydrogen borrowing" or dehydrogenative amination strategy. nih.gov

In this process, the catalyst (often based on ruthenium or nickel) temporarily dehydrogenates the alcohol to the corresponding ketone (3,4,5-trimethylcyclohexanone). ed.ac.uksci-hub.se The ketone then reacts with ammonia (B1221849) to form an imine intermediate. Finally, the catalyst uses the "borrowed" hydrogen to reduce the imine to the primary amine, 3,4,5-trimethylcyclohexylamine . Water is the only byproduct, making this an atom-economical process. researchgate.net

Reaction Pathway:

Dehydrogenation: this compound ⇌ 3,4,5-trimethylcyclohexanone + H₂

Condensation: 3,4,5-trimethylcyclohexanone + NH₃ ⇌ 3,4,5-trimethylcyclohexylimine + H₂O

Hydrogenation: 3,4,5-trimethylcyclohexylimine + H₂ → 3,4,5-trimethylcyclohexylamine

This catalytic approach provides a direct route from the alcohol to the corresponding primary amine derivative. researchgate.net

Research Outlook and Future Directions in Trimethylcyclohexanol Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

The selective synthesis of specific stereoisomers of 3,4,5-trimethylcyclohexanol remains a key challenge. Current methodologies often result in mixtures of isomers, necessitating complex separation processes. The future in this area lies in the development of highly selective catalytic systems. Research is anticipated to move beyond traditional catalysts like Raney Nickel or Palladium on carbon, towards more sophisticated and tunable catalytic platforms.

Future research directions will likely include:

Chiral Catalysts: The use of chiral catalysts, including transition metal complexes with chiral ligands, is a promising avenue for achieving high enantioselectivity in the synthesis of this compound. uwindsor.caddugu.ac.inmdpi.com These catalysts can create a chiral environment that favors the formation of one enantiomer over the other.

Biocatalysis: Enzymes, such as ketoreductases (KREDs), offer exceptional selectivity under mild reaction conditions. nih.govnih.gov The application of chemoenzymatic strategies, where a chemical reaction is coupled with a biocatalytic step, could provide efficient routes to enantiopure this compound isomers. core.ac.uktudelft.nlrsc.org

Supported Catalysts: The development of catalysts immobilized on solid supports will be crucial for industrial applications. These systems offer advantages in terms of catalyst recovery and reusability, contributing to more sustainable and cost-effective synthetic processes.

The table below illustrates the potential impact of different catalytic systems on the stereoselectivity of cyclohexanone (B45756) reduction, a key step in the synthesis of cyclohexanols. While this data is for substituted cyclohexanones in general, it highlights the principles that could be applied to the synthesis of this compound.

| Catalyst System | Key Features | Potential Advantage for this compound Synthesis |

|---|---|---|

| Homogeneous Chiral Catalysts (e.g., Rh(I)/modified-BINAP) | High enantioselectivity in asymmetric hydrogenations. | Precise control over the formation of specific enantiomers. |

| Heterogeneous Chiral Catalysts | Combines stereoselectivity with ease of separation and recycling. | Improved process efficiency and sustainability. |

| Biocatalysts (e.g., Engineered Ketoreductases) | Extremely high enantio- and diastereoselectivity under mild conditions. | Access to optically pure isomers that are difficult to obtain through traditional chemical methods. |

Exploration of New Synthetic Methodologies for Specific Isomers

Beyond the development of new catalysts, the exploration of entirely new synthetic routes to access specific isomers of this compound is a critical area of future research. Current methods often rely on the reduction of the corresponding trimethylcyclohexanone (B1229504). chemicalbook.com Future methodologies will likely focus on building the chiral centers with greater precision from the outset.

Promising areas for exploration include:

Asymmetric Michael Additions: Cascade reactions involving asymmetric Michael additions to construct the cyclohexane (B81311) ring with predefined stereochemistry are a powerful strategy. beilstein-journals.orgnih.gov

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis and could be applied to the stereocontrolled synthesis of polysubstituted cyclohexanes. nih.gov

Dynamic Kinetic Resolution: This approach combines the resolution of a racemic mixture with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

The following table outlines potential new synthetic strategies and their applicability to the synthesis of specific this compound isomers.

| Synthetic Methodology | Description | Potential for Isomer-Specific Synthesis |

|---|---|---|

| Diastereoselective Michael Addition/Cyclization | A cascade reaction that forms the cyclohexane ring and sets multiple stereocenters in a single process. | High potential for controlling the relative stereochemistry of the methyl groups and the hydroxyl group. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials to introduce stereochemistry into the final product. | Can provide access to specific enantiomers if a suitable chiral precursor can be identified. |

| Chemoenzymatic Cascade Reactions | Combining enzymatic reactions with traditional chemical synthesis to achieve high selectivity. | Offers the potential for highly specific transformations, leading to single isomers in high purity. |

Advanced Understanding of Stereochemical Control in Reactionschemicalbook.combeilstein-journals.orgpku.edu.cn

A deeper, more fundamental understanding of the factors that govern stereochemical outcomes in reactions involving this compound is essential for the rational design of synthetic strategies. The conformational preferences of the cyclohexane ring and the influence of the methyl and hydroxyl substituents play a critical role in determining the facial selectivity of reactions.

Future research in this area will likely focus on:

Conformational Analysis: Detailed experimental and computational studies of the conformational equilibria of different this compound isomers. This includes understanding the preference for axial versus equatorial orientations of the substituents.

Transition State Analysis: Elucidating the structure and energetics of the transition states in key reactions, such as reductions and substitutions, to understand the origins of stereoselectivity. pku.edu.cn

Solvent and Reagent Effects: Systematic studies on how the choice of solvent and reagents can influence the stereochemical outcome of a reaction by altering the stability of transition states or the conformation of the substrate.

Integration of Computational and Experimental Approaches in Reaction Design

The synergy between computational chemistry and experimental work is set to revolutionize the way chemical reactions are designed and optimized. For a molecule as complex as this compound, with multiple stereocenters, computational tools can provide invaluable insights that would be difficult and time-consuming to obtain through experimentation alone.

Key areas for the integration of these approaches include:

Predictive Modeling: Using Density Functional Theory (DFT) and other computational methods to predict the most stable conformations of reactants and the transition state energies for different reaction pathways. mdpi.comrsc.orgnih.govbcrec.id This can help in the a priori selection of the most promising reaction conditions.

Catalyst Design: Computational screening of potential catalysts and ligands to identify candidates with the desired selectivity before they are synthesized and tested in the lab.

Mechanism Elucidation: Combining experimental kinetic data with computational modeling to gain a detailed understanding of reaction mechanisms, which is crucial for rational optimization. emich.edursc.org

The table below summarizes how computational tools can be integrated with experimental work to advance the chemistry of this compound.

| Computational Tool | Application in this compound Chemistry | Experimental Correlation |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of ground state and transition state energies to predict reaction barriers and stereochemical outcomes. | Comparison of predicted product ratios with experimentally determined yields and diastereomeric/enantiomeric excesses. |

| Molecular Dynamics (MD) Simulations | Modeling the conformational dynamics of the molecule in different solvent environments to understand substrate-catalyst interactions. | Correlation of simulated conformational preferences with observed reaction selectivities. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions where the active site is treated with a high level of theory (QM) and the rest of the enzyme with a more computationally efficient method (MM). | Guiding protein engineering efforts to enhance the selectivity of enzymes for the synthesis of specific isomers. |

Q & A

How can researchers optimize the selective hydrogenation of isophorone to maximize 3,3,5-trimethylcyclohexanone (TMCH) yield while minimizing 3,3,5-trimethylcyclohexanol formation?

Advanced Research Focus : Balancing conversion efficiency and selectivity is a key challenge due to the similar boiling points of TMCH (190°C) and 3,3,5-trimethylcyclohexanol (195°C), which complicates separation .

Methodological Answer :

- Catalyst Design : Use bimetallic catalysts (e.g., Pd-Ni) to favor TMCH formation by modulating surface electronic states.

- Solvent Effects : Polar aprotic solvents (e.g., THF) can enhance selectivity by stabilizing intermediates .

- Kinetic Control : Lower reaction temperatures (50–80°C) and H2 pressure (1–3 bar) reduce over-hydrogenation to the alcohol.

What advanced separation techniques are recommended for isolating 3,3,5-trimethylcyclohexanol from structurally similar byproducts?

Basic Research Focus : Overcoming limitations of distillation due to near-identical boiling points.

Methodological Answer :

- Chromatography : Use preparative GC or HPLC with chiral stationary phases for isomer-specific separation .

- Crystallization : Leverage differences in melting points (e.g., cis vs. trans isomers) via fractional crystallization in hexane/ethyl acetate mixtures .

How can NMR and mass spectrometry resolve stereochemical ambiguities in 3,3,5-trimethylcyclohexanol isomers?

Advanced Research Focus : Structural elucidation of cis/trans isomers.

Methodological Answer :

- <sup>13</sup>C NMR : Compare chemical shifts of methyl groups; cis isomers show upfield shifts due to steric crowding.

- NOESY : Detect spatial proximity of methyl protons to confirm stereochemistry .

- High-Resolution MS : Differentiate isomers via fragmentation patterns (e.g., m/z 142.2386 for molecular ion) .

What in vivo experimental designs are appropriate for studying the hepatic effects of 3,5,5-trimethylcyclohexanol (TMC)?

Basic Research Focus : Designing animal models for choleretic activity.

Methodological Answer :

- Dosing Regimens : Administer TMC (1 mg/day) in drinking water for 2 weeks to rats to simulate chronic exposure .

- Bile Analysis : Collect bile via cannulation to measure lipid secretion rates and cholesterol synthesis inhibition (HMG-CoA reductase assays) .

How should researchers address contradictions in reported biological activity data for TMC derivatives?

Advanced Research Focus : Resolving discrepancies in metabolite activity.

Methodological Answer :

- Metabolite Profiling : Use LC-MS to quantify TMC glucuronide levels in urine and plasma, as ester hydrolysis varies between species .

- Dose-Response Studies : Test multiple concentrations (0.1–10 mg/kg) to identify non-linear pharmacokinetic effects .

What analytical methods ensure purity and stability of 3,3,5-trimethylcyclohexanol as a pharmaceutical intermediate?

Basic Research Focus : Quality control in drug synthesis.

Methodological Answer :

- GC-FID : Monitor purity (>99%) with flame ionization detection.

- Stability Testing : Accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability under storage conditions .

How do isomer-specific configurations (cis vs. trans) influence the biological activity of 3,3,5-trimethylcyclohexanol?

Advanced Research Focus : Stereochemistry-activity relationships.

Methodological Answer :

- Chiral Chromatography : Isolate isomers using β-cyclodextrin columns.

- In Vitro Assays : Compare vasodilatory effects in aortic ring models; cis isomers show higher potency due to membrane permeability .

What techniques are recommended for tracking 3,3,5-trimethylcyclohexanol metabolites in biological systems?

Advanced Research Focus : Metabolite identification and quantification.

Methodological Answer :

- Radiolabeling : Synthesize <sup>14</sup>C-labeled TMC to trace biliary and urinary excretion pathways .

- LC-MS/MS : Detect glucuronide conjugates using MRM transitions (e.g., m/z 319 → 143) .

What precautions are critical when handling 3,3,5-trimethylcyclohexanol in volatility-sensitive experiments?

Basic Research Focus : Mitigating volatility-related losses.

Methodological Answer :

- Closed Systems : Use sealed reactors or Schlenk lines under inert gas (N2) to prevent evaporation .

- Cold Traps : Condense vapors at −20°C during vacuum distillation .

How can mechanistic studies elucidate the role of 3,3,5-trimethylcyclohexanol in catalytic hydrogenation pathways?

Advanced Research Focus : Reaction mechanism elucidation.

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.